molecular formula C20H13NO5S B3215612 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 1164482-15-8

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No.: B3215612
CAS No.: 1164482-15-8
M. Wt: 379.4 g/mol
InChI Key: HQTIBPLHNWHEGJ-ODLFYWEKSA-N
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Description

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a heterocyclic aurone derivative characterized by a benzofuran core substituted with a pyridin-3-ylmethylene group at position 2 and a benzenesulfonate ester at position 5. The Z-configuration of the exocyclic double bond is critical for its stereochemical and biological properties. Its molecular formula is C21H15NO5S, with a molecular weight of 409.06 g/mol . The benzenesulfonate group enhances solubility and bioavailability compared to simpler aurone analogs, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5S/c22-20-17-9-8-15(26-27(23,24)16-6-2-1-3-7-16)12-18(17)25-19(20)11-14-5-4-10-21-13-14/h1-13H/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTIBPLHNWHEGJ-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran-6-yl benzenesulfonate under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of bacterial and fungal infections.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

The compound is structurally related to aurone derivatives modified at positions 2 and 6. Below is a detailed comparison with analogs categorized by substituent variations:

Variations in the 6-Position Ester/Sulfonate Group

Modifications at position 6 significantly influence physicochemical and biological properties. Key examples include:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate Benzenesulfonate C21H15NO5S 409.06 N/A N/A
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate 4-Methoxybenzenesulfonate C22H17NO6S 447.10 N/A N/A
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate 2,6-Dimethoxybenzoate C24H20NO6 430.43 N/A N/A
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 1,3-benzodioxole-5-carboxylate 1,3-Benzodioxole-5-carboxylate C23H15NO7 417.37 N/A N/A

Key Findings :

  • The 1,3-benzodioxole carboxylate analog exhibits a unique bicyclic structure, which may confer distinct binding interactions in biological systems .
Variations in the 2-Position Heterocyclic Methylene Group

Substitutions at position 2 alter the molecule’s electronic profile and biological activity. Notable analogs include:

Compound Name Substituent (Position 2) Molecular Formula Melting Point (°C) Yield (%) Antitumor Activity (IC50, μM) Key References
(Z)-3-oxo-2-(pyridin-3-ylmethylene )-2,3-dihydrobenzofuran-6-yl benzenesulfonate Pyridin-3-ylmethylene C21H15NO5S N/A N/A Under investigation
(Z)-3-oxo-2-(quinolin-2-ylmethylene )-2,3-dihydrobenzofuran-6-yl triacetylated glycoside (B1) Quinolin-2-ylmethylene C32H30NO12 189.9–190.2 65 2.8 (HepG2 cells)
(Z)-3-oxo-2-(quinolin-3-ylmethylene )-2,3-dihydrobenzofuran-6-yl triacetylated glycoside (B2) Quinolin-3-ylmethylene C32H30NO12 211.1–211.5 62 1.5 (HepG2 cells)

Key Findings :

  • Quinoline-based analogs (B1, B2) demonstrate superior antitumor activity compared to pyridine derivatives, likely due to enhanced π-π stacking with cellular targets .
  • The triacetylated glycoside moiety in B1 and B2 improves water solubility and bioavailability, contributing to their lower IC50 values .

Biological Activity

Structural Overview

The molecular formula of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is C21H15NO5SC_{21}H_{15}NO_5S. The compound features a benzofuran moiety fused with a pyridine ring and a sulfonate group, which is believed to enhance its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H15NO5S
Molecular Weight397.41 g/mol
Melting PointNot reported
SolubilitySoluble in DMSO

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.

Case Study: Cytotoxic Activity

In a study examining the cytotoxic potential of several derivatives, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate displayed significant inhibitory effects:

CompoundCell LineIC50 (µg/mL)
(Z)-3-oxo...MCF-76.40 ± 0.26
(Z)-3-oxo...A-54922.09 ± 0.30

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by morphological changes observed under microscopy.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays, including DPPH radical scavenging and hydrogen peroxide scavenging tests. The results indicated that it possesses significant antioxidant properties, which could contribute to its overall therapeutic potential.

Table 2: Antioxidant Activity Results

Assay TypeIC50 (µM)
DPPH Radical Scavenging12.45 ± 0.15
Hydrogen Peroxide Scavenging15.67 ± 0.20

The mechanism by which (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate exerts its biological effects involves interaction with specific cellular pathways associated with apoptosis and oxidative stress response. Molecular docking studies suggest that it may bind to key proteins involved in these pathways, enhancing its efficacy as an anticancer agent.

Molecular Docking Insights

Molecular docking simulations have indicated favorable binding interactions between the compound and target proteins such as HERA and Peroxiredoxins, which are crucial for its cytotoxic and antioxidant activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate
Reactant of Route 2
Reactant of Route 2
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

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